![molecular formula C16H14ClFN2O3S B2988901 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide CAS No. 941932-83-8](/img/structure/B2988901.png)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide, also known as COTI-2, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in several types of cancer.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that derivatives of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide exhibit promising antimicrobial properties. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, finding them effective against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013). Similarly, Patel and Dhameliya (2010) demonstrated the antimicrobial efficacy of related compounds, highlighting their potential in combating microbial diseases (Patel & Dhameliya, 2010).
Anticancer Activities
The incorporation of thiazolidine and related structures in N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide derivatives has shown promising results in anticancer research. Zhang et al. (2017) synthesized 2-amino-4-phenylthiazole derivatives containing amide moiety, demonstrating significant anticancer activity against various human cancer cell lines (Zhang et al., 2017).
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of compounds related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide. Xu et al. (2005) explored the synthesis of novel triazole compounds containing a 2-methylidenethiazolidine ring, providing insights into the chemical structure and potential biological activities of these compounds (Xu et al., 2005). Furthermore, Shukla et al. (2014) conducted an experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, contributing to the understanding of the molecular structure and interactions of these compounds (Shukla et al., 2014).
Potential for Treating Neurodegenerative Disorders
Research by Fookes et al. (2008) on novel oxazolidinone antibacterial agents, including derivatives of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide, highlighted their potential in treating neurodegenerative disorders. They identified specific compounds with high affinity for peripheral benzodiazepine receptors, which are implicated in neurodegeneration (Fookes et al., 2008).
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-6-5-13(10-15(14)20-7-2-8-24(20,22)23)19-16(21)11-3-1-4-12(18)9-11/h1,3-6,9-10H,2,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFGHQNDXZUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.